molecular formula C13H24O4 B1304933 Di-tert-butyl glutarate CAS No. 43052-39-7

Di-tert-butyl glutarate

Cat. No. B1304933
CAS RN: 43052-39-7
M. Wt: 244.33 g/mol
InChI Key: FXJKNCDSABKERB-UHFFFAOYSA-N
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Description

Di-tert-butyl glutarate is a chemical compound that is related to glutaric acid derivatives. It is characterized by the presence of tert-butyl groups attached to the glutarate moiety. The tert-butyl groups are known to impart steric bulk to the molecule, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of this compound derivatives can involve the use of tert-butyl groups in the protection of carboxylic acids during the synthesis of complex molecules. For example, the synthesis of γ,γ′-di-tert-butyl-γ-carboxyglutamic acid involves careful resolution to obtain high chiral purity due to racemization issues during the synthesis process . Additionally, the synthesis of discrete mass oligomers of poly(butylene glutarate) from glutaric anhydride and butanediol demonstrates the use of tert-butyl groups in the protection of difunctional starting materials, allowing for controlled chain growth during coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with the tert-butyl groups influencing the overall shape and reactivity of the molecule. For instance, the relative configuration of tert-butyl 2-deoxy-4,5-O-isopropylidene-d-gluconate, a related compound, was determined by X-ray crystallography, which showed that the tert-butyl groups contribute to the formation of hydrogen-bonded chains in the crystal structure .

Chemical Reactions Analysis

The tert-butyl group is known to be a versatile moiety in chemical reactions. For example, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . This demonstrates the tert-butyl group's role in facilitating complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bulky tert-butyl groups. These groups can affect the solubility, boiling point, melting point, and overall stability of the compound. For example, glycerol tris(glutarate 3-(tert-butyl cholate) ester) was synthesized for use as a resist material in lithography due to its good transmittance at 193 nm and dry etch resistance . The tert-butyl groups in this context contribute to the material's desirable physical properties for industrial applications.

Scientific Research Applications

Material Science and Lithography In material science, di-tert-butyl glutarate derivatives have been used in the development of novel molecular resist materials for lithography. Specifically, glycerol tris(glutarate 3-(tert-butyl cholate) ester) synthesized from this compound showed promising results in lithography, demonstrating good transmittance and etch resistance, crucial for pattern formation in microelectronics (Kim, Yun, & Kwon, 2002).

Biotechnological Production In biotechnology, this compound's derivative, glutarate, is produced via recombinant Escherichia coli. This involves an artificially constructed biosynthetic pathway, indicating its potential in biobased production from renewable resources (Yu et al., 2017).

Chemical Synthesis The compound also finds application in the synthesis of other chemicals. For example, research has been conducted on catalyzing the synthesis of cyclopentene to glutaraldehyde using tert-butyl alcohol solvents, where this compound derivatives play a role (Gao Jian-rong, 2009).

Environmental Toxicology In the field of environmental toxicology, the study of di-tert-butyl derivatives, such as butylated hydroxytoluene (BHT) which shares structural similarities, provides insights into the effects of such compounds on biological systems. For instance, BHT has been studied for its impact on hepatic damage and glutathione depletion (Nakagawa, Yaguchi, & Suzuki, 1994).

Metabolic Studies The metabolism of related compounds like BHT in rats and humans has been studied, providing valuable information on how these compounds are processed in biological systems. Such studies are essential for understanding the metabolic pathways and potential impacts of this compound and its derivatives (Daniel, Gage, & Jones, 1968).

Mechanism of Action

Target of Action

Di-tert-butyl glutarate primarily targets T cells, specifically CD8+ T cells . These cells play a crucial role in the immune system’s ability to fight off infections and diseases. They are responsible for identifying and eliminating cells that have been infected by viruses or have become cancerous .

Mode of Action

This compound interacts with its targets, the T cells, by altering their differentiation and enhancing their cytotoxic properties . This interaction results in an increase in the cytotoxicity of the T cells against target cells, thereby enhancing the immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It is generated through the catabolism of L-lysine or L-tryptophan . During T cell activation, levels of this compound increase, leading to an increase in glutarylation, a post-translational modification . This modification reduces pyruvate dehydrogenase complex activity and enhances glycolysis .

Pharmacokinetics

It is known that this compound is a cell-permeable form of glutarate , suggesting that it can readily cross cell membranes and reach its target sites within the body.

Result of Action

The action of this compound results in molecular and cellular effects that enhance the immune response. Specifically, it increases the cytotoxicity of CD8+ T cells against target cells . In vivo administration of this compound has been shown to reduce tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .

properties

IUPAC Name

ditert-butyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-12(2,3)16-10(14)8-7-9-11(15)17-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJKNCDSABKERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195664
Record name Di-tert-butyl glutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43052-39-7
Record name 1,5-Bis(1,1-dimethylethyl) pentanedioate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl glutarate
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Record name Di-tert-butyl glutarate
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Record name Di-tert-butyl glutarate
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Record name DI-TERT-BUTYL GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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